4-Methyl-2-pentanone oxime
Description
Contextualization within Oxime Chemistry
Oximes are a class of organic compounds characterized by the functional group C=N-OH, formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). ontosight.aiontosight.ai This functional group imparts unique chemical properties, making oximes valuable intermediates in organic synthesis. They can undergo a variety of transformations, including rearrangement, reduction to amines, and hydrolysis back to the parent carbonyl compound. 4-Methyl-2-pentanone (B128772) oxime serves as a specific example of a ketoxime, where the oxime group is derived from a ketone.
The structure of 4-Methyl-2-pentanone oxime, with a branched alkyl chain, influences its physical and chemical properties, such as solubility and reactivity. Like other oximes, it can exist as stereoisomers (E and Z) due to the restricted rotation around the C=N double bond, a feature that can be critical in its biological activity and reaction pathways. ontosight.ai
Significance in Contemporary Organic Synthesis
The significance of this compound in modern organic synthesis lies primarily in its role as a versatile intermediate. ontosight.ai It is a building block for creating more complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai Its ability to undergo various chemical reactions allows for the introduction of nitrogen-containing functionalities into molecular frameworks.
One of the key applications of oximes, including this compound, is in the Beckmann rearrangement, a reaction that converts an oxime to an amide under acidic conditions. This transformation is a fundamental tool in organic synthesis for the production of lactams, which are precursors to polymers like Nylon.
Furthermore, the oxime group can be reduced to form primary amines, providing a synthetic route to these important compounds. The compound is also used as an anti-skinning agent in paints and coatings to prevent the formation of a solid layer on the surface during storage. guidechem.com
Overview of Research Trajectories
Current research involving this compound is exploring several avenues. One area of focus is the optimization of its synthesis. Studies have investigated different reaction conditions, such as temperature, pH, and catalysts, to improve the yield and purity of the final product. For instance, research has compared traditional oximation using hydroxylamine hydrochloride with acid-catalyzed methods. chemicalbook.com
Another research direction is its application in coordination chemistry and materials science. The oxime group can form stable complexes with various metal ions, which has led to research into its use as an extractant for the enrichment and determination of metals like Thorium (IV). researchgate.net
Additionally, some studies have explored the biological activities of this compound and its derivatives. A preliminary study has indicated that a related compound, Isonitroso 4-methyl-2-pentanone, shows selective growth inhibition of M. tuberculosis. researchgate.net
Chemical and Physical Properties
Below are tables detailing the key chemical identifiers and physical properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine fishersci.ca |
| CAS Number | 105-44-2 guidechem.comfishersci.cacymitquimica.comnih.gov |
| Molecular Formula | C₆H₁₃NO guidechem.comfishersci.cachembk.com |
| Molecular Weight | 115.17 g/mol chemicalbook.com |
| InChI Key | ZKALVNREMFLWAN-SREVYHEPSA-N fishersci.ca |
| Synonyms | Methyl isobutyl ketoxime, Isobutyl methyl ketoxime, 4-Methylpentan-2-one oxime tcichemicals.comcymitquimica.com |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless to pale yellow liquid guidechem.comcymitquimica.com |
| Boiling Point | 68-70°C at 8 mmHg chemicalbook.com |
| Melting Point | 63°C chemicalbook.com |
| Density | 0.89 g/cm³ chemicalbook.com |
| Flash Point | 78°C chemicalbook.com |
| pKa | 12.36 ± 0.10 (Predicted) guidechem.comchembk.com |
| LogP | 1.54 at 20°C chemicalbook.com |
Compound List
Structure
3D Structure
Properties
CAS No. |
105-44-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3/b7-6- |
InChI Key |
ZKALVNREMFLWAN-SREVYHEPSA-N |
SMILES |
CC(C)CC(=NO)C |
Isomeric SMILES |
CC(C)C/C(=N\O)/C |
Canonical SMILES |
CC(C)CC(=NO)C |
Other CAS No. |
30669-66-0 105-44-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 2 Pentanone Oxime
Acid-Catalyzed Oximation with Acetylhydroxamic Acid
A specific synthetic route to 4-methyl-2-pentanone (B128772) oxime involves the reaction of the corresponding ketone with acetylhydroxamic acid in the presence of an acid catalyst.
Mechanistic Considerations of Acid Catalysis
The acid-catalyzed oximation of ketones generally proceeds through the following steps:
Protonation of the carbonyl oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of 4-methyl-2-pentanone, making the carbonyl carbon more electrophilic.
Nucleophilic attack by hydroxylamine (B1172632): The nitrogen atom of hydroxylamine (or a derivative like acetylhydroxamic acid) acts as a nucleophile and attacks the activated carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the former carbonyl group.
Dehydration: The resulting intermediate readily eliminates a molecule of water to form the C=N double bond of the oxime.
The acid catalyst is regenerated in the final step and participates in the reaction of another ketone molecule.
Yield and Byproduct Formation Analysis
In a documented synthesis of an acetanilide from acetophenone using acetylhydroxamic acid and sulfuric acid in acetonitrile (B52724), acetophenone oxime was formed as a byproduct with a 7% yield. chemicalbook.com While this reaction does not directly involve 4-methyl-2-pentanone, it provides insight into the potential yields and byproducts of similar reactions. The primary product in this specific case was the corresponding amide, formed through a Beckmann rearrangement of the initially formed oxime under the acidic conditions.
Therefore, in the acid-catalyzed reaction of 4-methyl-2-pentanone with acetylhydroxamic acid, the expected main product would be 4-methyl-2-pentanone oxime. However, the potential for a subsequent Beckmann rearrangement to form the corresponding N-substituted amide exists, especially under forcing reaction conditions (e.g., high temperature, prolonged reaction time). The relative yields of the oxime and the amide would depend on the specific reaction conditions employed.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For oxime synthesis, this includes solvent-free reactions and the use of microwave irradiation.
Solvent-Free Synthesis: Traditional methods for oxime synthesis often involve the use of organic solvents, which can be toxic and contribute to environmental pollution. ijprajournal.com Solvent-free approaches, where the reactants are ground together, often with a solid catalyst, offer a greener alternative. ijprajournal.com These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. Microwave-assisted synthesis of oximes can significantly reduce reaction times compared to conventional heating methods. This technique is often combined with solvent-free conditions to further enhance its green credentials.
While specific examples for the green synthesis of this compound are not prevalent in the provided search results, the general principles of solvent-free and microwave-assisted oximation are applicable. The use of natural acids as catalysts in aqueous media also represents a green approach to oxime synthesis. ijprajournal.com
Precursor Synthesis and its Influence on Oxime Purity
The purity of the starting material, 4-methyl-2-pentanone, directly impacts the purity of the final oxime product. 4-Methyl-2-pentanone is typically produced industrially from acetone. One common route involves the aldol condensation of acetone to form diacetone alcohol, which is then dehydrated to mesityl oxide, followed by hydrogenation to yield 4-methyl-2-pentanone.
Chemical Reactivity and Transformations of 4 Methyl 2 Pentanone Oxime
Oxidation Reactions of the Oxime Moiety
The oxime group of 4-methyl-2-pentanone (B128772) oxime is susceptible to various oxidation reactions, which can lead to the formation of different functional groups depending on the reagents and conditions employed.
Formation of Corresponding Nitriles and Amides
The transformation of oximes into amides is a classic reaction known as the Beckmann rearrangement. wikipedia.orgorganicreactions.org While the direct oxidation of a ketoxime like 4-methyl-2-pentanone oxime to a nitrile is not a typical transformation (this is more common for aldoximes), its rearrangement into an N-substituted amide is a significant reaction. masterorganicchemistry.com
The Beckmann rearrangement involves treating the oxime with an acid catalyst, which protonates the hydroxyl group, turning it into a good leaving group (water). organic-chemistry.org This is followed by the migration of the alkyl group that is in the anti-periplanar position to the leaving group. For this compound, this stereospecific migration results in the formation of a nitrilium ion intermediate, which is then attacked by water to yield an N-substituted amide after tautomerization. masterorganicchemistry.com The group that migrates determines the final amide product. Given the structure of this compound, the isobutyl group is anti to the hydroxyl group and thus migrates to the nitrogen atom.
Reaction Scheme: Beckmann Rearrangement
This compound → N-(isobutyl)acetamide
| Reactant | Catalyst/Reagent | Product | Reaction Type |
| This compound | Strong Acid (e.g., H₂SO₄, PCl₅) | N-(isobutyl)acetamide | Beckmann Rearrangement |
Oxidative Cleavage for Ketone Regeneration (Deoximation)
Deoximation is the process of converting an oxime back to its parent ketone or aldehyde. This reaction is crucial when the oxime functionality is used as a protecting group for a carbonyl group during a multi-step synthesis. Oxidative cleavage is one effective method for this transformation. researchgate.net Various reagents can achieve the deoximation of this compound to regenerate 4-methyl-2-pentanone. This process typically involves heating the oxime in the presence of an inorganic acid. wikipedia.org
The reaction works by hydrolyzing the C=N bond. While often acid-catalyzed, other methods using various oxidizing agents under mild conditions have been developed to avoid harsh acidic environments that might affect other functional groups in the molecule.
| Starting Material | Reagent/Condition | Product | Purpose |
| This compound | Acid and Heat (Hydrolysis) | 4-Methyl-2-pentanone | Regeneration of Ketone |
| This compound | Various Oxidizing Agents | 4-Methyl-2-pentanone | Regeneration of Ketone |
Selective Oxidation to Nitroalkanes
The oxidation of oximes can also yield nitroalkanes. This transformation is significant for synthesizing nitro compounds from carbonyl precursors. While the direct oxidation of ketoximes to the corresponding secondary nitroalkanes can be challenging, it is a known transformation. There is evidence that oximes can exist in equilibrium with their C-nitroso tautomers. industrialchemicals.gov.au These nitroso intermediates can then be oxidized to the corresponding nitro compounds.
Gentle oxidizing agents are typically required to achieve this selective oxidation without causing cleavage of the C=N bond. wikipedia.org For this compound, this reaction would yield 2-methyl-2-nitropentane.
General Reaction for Oxidation to Nitroalkane
This compound → 2-Methyl-2-nitropentane
Reduction Reactions to Form Amine Derivatives
The reduction of the oxime functional group is a straightforward and widely used method for the synthesis of primary amines. wikipedia.org this compound can be effectively reduced to its corresponding primary amine, 1,3-dimethylbutylamine (B105974) (also known as 4-methyl-2-pentanamine).
A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst), metal-hydride reagents (e.g., Lithium aluminum hydride), or dissolving metal reductions (e.g., sodium in ethanol). wikipedia.orgsciencemadness.org
Furthermore, biocatalytic methods have been shown to be effective. In one study, this compound was used as a model substrate to screen various yeast cultures for their ability to reduce the oxime to 1,3-dimethylbutylamine. tsijournals.com Several yeast species demonstrated positive results, highlighting an environmentally benign route to the corresponding chiral amine. tsijournals.com
| Reducing Agent/Method | Product | Key Feature |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1,3-dimethylbutylamine | Common industrial method |
| Metal Hydrides (e.g., LiAlH₄) | 1,3-dimethylbutylamine | Powerful, non-catalytic reagent |
| Zinc/Ammonium Formate | 1,3-dimethylbutylamine | Selective reduction under reflux conditions tsijournals.com |
| Yeast Cultures (Biocatalysis) | 1,3-dimethylbutylamine | Environmentally friendly, potential for enantioselectivity tsijournals.com |
Nucleophilic Substitution Reactions Involving the Oxime Functional Group
The hydroxyl group of the oxime can be converted into a better leaving group, which is a key step that precedes reactions like the Beckmann rearrangement. This initial conversion can be viewed as a nucleophilic substitution reaction at the oxygen atom. Reagents such as tosyl chloride or thionyl chloride can react with the oxime's hydroxyl group to form tosylates or chlorosulfites, respectively. wikipedia.org
These intermediates are highly activated towards rearrangement because the tosylate or related group is an excellent leaving group compared to the hydroxide (B78521) ion. Once the leaving group departs, the subsequent migration of an alkyl group occurs rapidly.
Catalytic Transformations of this compound
The most significant catalytic transformation of this compound is the Beckmann rearrangement, which is typically acid-catalyzed. wikipedia.orgorganicreactions.org This reaction converts the ketoxime into an N-substituted amide. wikipedia.org
A wide range of catalysts can promote this rearrangement:
Brønsted acids : Sulfuric acid and polyphosphoric acid are commonly used. wikipedia.orgalfa-chemistry.com
Lewis acids : Reagents like phosphorus pentachloride, thionyl chloride, and cyanuric chloride (with a zinc chloride co-catalyst) are effective. wikipedia.org
The reaction proceeds through the formation of an electrophilic nitrogen atom, which initiates the migration of the anti-alkyl group. The choice of catalyst and reaction conditions can be optimized to achieve high yields and minimize side reactions. alfa-chemistry.com As mentioned in section 3.2, biocatalysis using yeast can also be employed for the reductive transformation of this compound into an amine, representing another class of catalytic transformation. tsijournals.com
Transition Metal-Catalyzed Heterocyclization Reactions
Transition metal catalysis provides a powerful platform for the conversion of simple starting materials like this compound into complex heterocyclic structures. These methods are often characterized by their efficiency and high atom economy. While much of the research in this area has focused on α,β-unsaturated and aromatic ketoximes, the principles can be extended to aliphatic oximes such as this compound.
The synthesis of substituted pyridines from ketoximes often involves a formal [3+3] or [4+2] annulation strategy with various coupling partners, catalyzed by transition metals like copper and rhodium. rsc.orgnih.gov For aliphatic ketoximes, these reactions provide a direct route to pyridines that might otherwise be challenging to prepare.
Rhodium(III) catalysis has been shown to be effective for the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. nih.gov While direct examples with this compound are not prevalent in the literature, the reaction of other alkyl-substituted oximes suggests its potential as a substrate. For instance, the reaction of 3-methyl-3-penten-2-one (B7765926) oxime with 1-hexyne (B1330390) yields 5-butyl-2,3,4-trimethylpyridine in a 56% yield, demonstrating the feasibility of using aliphatic oximes in such transformations. snnu.edu.cn
Copper-catalyzed [3+3] annulation of saturated ketones with oxime acetates presents another viable route to pyridine (B92270) synthesis. rsc.orgrsc.org This process involves the in-situ formation of enones and imines, which then undergo a cascade annulation and oxidative aromatization. rsc.org The reaction tolerates a variety of functional groups and has been demonstrated with various aromatic and aliphatic ketones. rsc.org
Table 1: Representative Examples of Pyridine Synthesis from Ketoxime Derivatives
| Catalyst System | Ketoxime Reactant | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| [RhCptCl2]2 / K2CO3 | 3-Methyl-3-penten-2-one oxime | 1-Hexyne | 5-Butyl-2,3,4-trimethylpyridine | 56 | snnu.edu.cn |
| CuBr / NaHSO3 | Various Oxime Acetates | Various Aldehydes | Polysubstituted Pyridines | - |
Copper and palladium-catalyzed reactions are prominent in the synthesis of pyrroles from ketoxime derivatives. These methods often proceed through the formation of an iminyl radical or an alkylideneaminopalladium intermediate, followed by cyclization.
A copper-catalyzed homocoupling of ketoxime carboxylates has been developed for the synthesis of symmetrical pyrroles. organic-chemistry.org This reaction demonstrates good functional group tolerance and proceeds under mild conditions. organic-chemistry.org Furthermore, a divergent synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals has been achieved by switching the catalyst system. researchgate.net The copper-catalyzed [3+2] annulation of ketoxime acetates with ynals affords polysubstituted pyrroles. researchgate.net
Palladium-catalyzed cyclizations of oxime esters, known as the Narasaka-Heck reaction, provide an efficient route to pyrroles and dihydropyrroles. nih.govorganic-chemistry.org This reaction involves the oxidative addition of Pd(0) to the N-O bond of the oxime ester, followed by a Heck-like cyclization. organic-chemistry.org While many examples involve γ,δ-unsaturated oximes, the fundamental steps are applicable to other oxime derivatives.
Table 2: Transition Metal-Catalyzed Synthesis of Pyrroles from Oxime Derivatives
| Catalyst System | Oxime Reactant Type | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| CuCN / dtbbpy | O-acetyl oximes | β-ketoesters | 3-Carboxylpyrroles | nih.gov |
| CuBr | Ketoxime acetates | Ynals | Polysubstituted pyrroles | researchgate.net |
| Pd(PPh3)4 | γ,δ-Unsaturated oxime ester | - | Dihydropyrroles | nih.govorganic-chemistry.org |
The synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines and isoquinolines from ketoximes is a significant area of research due to the prevalence of these scaffolds in pharmaceuticals. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines provides a direct route to imidazo[1,2-a]pyridines. organic-chemistry.org This reaction tolerates a wide range of functional groups and proceeds under mild conditions to give high yields. organic-chemistry.org The reaction is believed to proceed through the generation of an iminium and an α-carbon radical, followed by coupling, cyclization, and oxidation. organic-chemistry.org
Rhodium(III)-catalyzed C–H activation and cyclization of aryl ketoximes with alkynes is a well-established method for synthesizing isoquinolines. researchgate.netthieme-connect.com This redox-neutral process involves the oxime acting as an internal oxidant. semanticscholar.org While primarily demonstrated with aromatic ketoximes, the extension to aliphatic oximes is an area of interest.
Table 3: Synthesis of Fused Heterocycles from Ketoxime Derivatives
| Catalyst System | Oxime Reactant | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI | Ketoxime acetates | Pyridines | Imidazo[1,2-a]pyridines | 66-95 | organic-chemistry.org |
| [Cp*RhCl2]2 / NaOAc | Aryl ketone O-acyloximes | Internal alkynes | Isoquinolines | - | semanticscholar.org |
Mechanistic Studies of Catalytic Pathways
Understanding the mechanistic pathways of these transition metal-catalyzed reactions is crucial for optimizing reaction conditions and expanding their scope. Key elementary steps often include oxidative addition, tautomerization, and isomerization of reaction intermediates.
Oxidative addition is a fundamental step in many catalytic cycles involving oxime derivatives, particularly in palladium-catalyzed reactions. nih.gov In these processes, a low-valent metal center, typically Pd(0), inserts into the N-O bond of the oxime ester. This step increases the oxidation state and coordination number of the metal. nih.gov The efficiency of this oxidative addition can be influenced by the nature of the ligands on the palladium and the substituents on the oxime. For instance, bulky biarylphosphine ligands have been shown to promote C-O reductive elimination under milder conditions, which is a subsequent step after oxidative addition in some cross-coupling reactions. nih.gov
The oxidative addition of Pd(0) to the N-O bond of an oxime ester generates an alkylideneaminopalladium(II) intermediate. This reactive species can then undergo further reactions, such as migratory insertion with an alkene in Heck-type cyclizations, to form new C-C bonds. organic-chemistry.org
Tautomerization and isomerization play critical roles in the intermediates of these catalytic cycles, often dictating the final product structure. Imine-enamine tautomerization is a common process that can occur in intermediates during heterocycle formation. pbworks.comresearchgate.net This equilibrium can influence the regioselectivity and stereoselectivity of subsequent bond-forming steps. The tautomerization is often catalyzed by acid or base present in the reaction mixture. pbworks.com
In rhodium-catalyzed pyridine synthesis, isomerization of rhodacycle intermediates is a key consideration. nih.gov The initial C-H activation and alkyne insertion can lead to different regioisomeric rhodacycle intermediates. The relative stability and rate of isomerization of these intermediates can determine the final regioselectivity of the substituted pyridine product. The steric and electronic properties of the ligands on the rhodium center can significantly influence this isomerization process and, consequently, the product distribution. nih.gov For example, the use of sterically different cyclopentadienyl (B1206354) ligands (Cp* vs. Cpt) can lead to complementary selectivities in the synthesis of pyridines from α,β-unsaturated oximes and alkynes. nih.gov
Role of Specific Catalytic Species and Additives
The chemical reactivity and transformations of this compound are significantly influenced by the presence of specific catalytic species and additives. These substances can alter reaction rates, improve selectivity for desired products, and enable reactions to occur under milder conditions. The most prominent transformation of ketoximes, including this compound, is the Beckmann rearrangement, which converts the oxime into a substituted amide. The efficiency and outcome of this rearrangement are highly dependent on the nature of the catalyst and any additives present.
Catalysts for the transformation of this compound can be broadly categorized into acid catalysts and other catalytic systems.
Acid Catalysis
Acid catalysts are the most common promoters for the Beckmann rearrangement. wikipedia.org They function by protonating the hydroxyl group of the oxime, converting it into a better leaving group (water), which facilitates the subsequent rearrangement. masterorganicchemistry.com
Brønsted Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used. wikipedia.org For instance, a general procedure for the Beckmann rearrangement of ketoximes involves the use of concentrated sulfuric acid. chemicalbook.com While effective, the use of strong, corrosive acids in stoichiometric amounts can lead to the formation of significant amounts of by-products and pose environmental challenges. jocpr.com Polyphosphoric acid has also been employed as a catalyst for this transformation. wikipedia.org
Lewis Acids: A variety of Lewis acids have been shown to catalyze the Beckmann rearrangement, often under milder conditions than strong Brønsted acids. Examples include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅). wikipedia.org The catalytic activity of these reagents stems from their ability to activate the oxime's hydroxyl group.
Solid Acid Catalysts: To overcome the drawbacks of homogeneous acid catalysts, heterogeneous solid acid catalysts have been investigated. These catalysts, such as zeolites (e.g., H-ZSM-5), silica (B1680970) gel, and montmorillonite (B579905) clays, offer advantages like easier separation from the reaction mixture, potential for reuse, and often higher selectivity. jocpr.com The catalytic activity of these materials is attributed to the presence of both Brønsted and Lewis acid sites on their surfaces. The vapor-phase Beckmann rearrangement over solid acid catalysts is a significant area of industrial research, particularly for the production of lactams from cyclic oximes. jocpr.com
Influence of Additives and Co-catalysts
Additives and co-catalysts can play a crucial role in enhancing the efficiency of the primary catalyst.
Dehydrating Agents: In reactions catalyzed by acids, the presence of a dehydrating agent, such as acetic anhydride, can be beneficial. It removes the water formed during the reaction, which can otherwise lead to side reactions or catalyst deactivation. wikipedia.org
Co-catalysts with Lewis Acids: In some catalytic systems, a co-catalyst is employed to enhance the activity of the main catalyst. For example, the Beckmann rearrangement can be rendered catalytic using cyanuric chloride in the presence of a zinc chloride co-catalyst. wikipedia.org
Illustrative Data on Catalytic Beckmann Rearrangement of Ketoximes
| Oxime Substrate | Catalyst System | Co-catalyst/Additive | Solvent | Temperature (°C) | Yield (%) |
| Benzophenone Oxime | [HMIm]HSO₄ (acidic ionic liquid) | P₂O₅ | None | 90 | 91 |
| Acetophenone Oxime | Sulfuric Acid | Acetylhydroxamic acid | Acetonitrile (B52724) | Reflux | 80 (of acetanilide) |
This table is for illustrative purposes to demonstrate the types of data relevant to the catalytic Beckmann rearrangement and does not represent data for this compound.
The choice of a specific catalyst and additive for the transformation of this compound would depend on the desired product, reaction conditions (liquid or vapor phase), and environmental considerations. For the synthesis of N-(1,3-dimethylbutyl)acetamide, a key product of the Beckmann rearrangement of this compound, a range of the aforementioned acid catalysts could be employed.
Stereochemical Investigations of 4 Methyl 2 Pentanone Oxime
Characterization of (E)- and (Z)-Isomers
4-Methyl-2-pentanone (B128772) oxime, a ketoxime, is formed from the reaction of 4-methyl-2-pentanone with hydroxylamine (B1172632). masterorganicchemistry.com Due to the nature of the C=N double bond, two geometric isomers can be formed: (E)-4-methyl-2-pentanone oxime and (Z)-4-methyl-2-pentanone oxime. wikipedia.orgindustrialchemicals.gov.au The '(E)' configuration (from the German entgegen, meaning opposite) indicates that the hydroxyl group (-OH) and the higher-priority substituent on the other carbon atom (the isobutyl group) are on opposite sides of the double bond. Conversely, the '(Z)' configuration (from the German zusammen, meaning together) signifies that the hydroxyl group and the isobutyl group are on the same side of the double bond. windows.netontosight.ai
Table 1: Properties of 4-Methyl-2-pentanone Oxime Isomers (Note: Properties are often reported for the isomeric mixture, as pure isomer data is not always available.)
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol industrialchemicals.gov.aunih.gov |
| Isomer Type | Geometric Isomers (E/Z) wikipedia.org |
| (E)-Isomer Structure | Hydroxyl group is trans to the isobutyl group. |
| (Z)-Isomer Structure | Hydroxyl group is cis to the isobutyl group. ontosight.ai |
| Boiling Point (Mixture) | 181.2 °C industrialchemicals.gov.au |
| Melting Point (Mixture) | < -27°C industrialchemicals.gov.au |
| Water Solubility (Mixture) | 12.16 g/L at 40 °C industrialchemicals.gov.au |
Impact of Stereochemistry on Chemical Reactivity
The geometric configuration of the (E)- and (Z)-isomers of this compound has a profound impact on their chemical reactivity, most notably in the Beckmann rearrangement. wikipedia.org The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions. masterorganicchemistry.comchemistrysteps.com
The reaction is stereospecific, meaning the spatial arrangement of the starting material dictates the structure of the product. Specifically, the group that is in the anti (trans) position to the hydroxyl leaving group is the one that migrates from carbon to nitrogen. chemistrysteps.com
For (E)-4-methyl-2-pentanone oxime , the isobutyl group is anti to the hydroxyl group. Therefore, upon rearrangement, it is the isobutyl group that will migrate, yielding N-isobutylacetamide .
For (Z)-4-methyl-2-pentanone oxime , the methyl group is anti to the hydroxyl group. Consequently, the methyl group migrates, resulting in the formation of N-methyl-4-methylpentanamide .
This stereospecificity allows for the controlled synthesis of different amide products depending on the specific oxime isomer used. tandfonline.com Under certain acidic conditions, E/Z isomerization can occur, potentially leading to a mixture of amide products. chemistrysteps.com
Table 2: Beckmann Rearrangement Products of this compound Isomers
| Starting Isomer | Group anti to -OH | Migrating Group | Amide Product |
| (E)-4-methyl-2-pentanone oxime | Isobutyl | Isobutyl | N-isobutylacetamide |
| (Z)-4-methyl-2-pentanone oxime | Methyl | Methyl | N-methyl-4-methylpentanamide |
Spectroscopic Differentiation of Geometric Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers of oximes. The different spatial relationship of the substituents relative to the hydroxyl group leads to distinct chemical shifts for the protons and carbons near the C=N bond.
In ¹H NMR spectroscopy, the chemical shifts of the α-protons (the protons on the carbons directly attached to the C=N bond) are particularly sensitive to the geometry. The anisotropic effect of the nitrogen lone pair and the hydroxyl group causes the α-protons on the alkyl group syn (cis) to the hydroxyl group to resonate at a different field than when they are anti (trans). Generally, the protons of the substituent syn to the hydroxyl group are deshielded and appear at a higher chemical shift compared to the anti substituent.
Similarly, in ¹³C NMR spectroscopy, the carbons of the methyl and isobutyl groups will exhibit different chemical shifts depending on their orientation relative to the hydroxyl group. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to definitively establish the stereochemistry by identifying through-space interactions between the hydroxyl proton and the protons of the nearby alkyl groups. researchgate.net
While Infrared (IR) spectroscopy shows characteristic absorption bands for oximes, such as O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹), the differences between the (E) and (Z) isomers in an IR spectrum are often too subtle for unambiguous identification. wikipedia.org Therefore, NMR spectroscopy remains the primary method for the structural elucidation of these geometric isomers.
Table 3: Spectroscopic Data for Differentiation of (E)- and (Z)-Isomers
| Technique | Observation for (E)-Isomer | Observation for (Z)-Isomer |
| ¹H NMR | Chemical shifts of methyl and isobutyl protons are influenced by their anti relationship to the -OH group. nih.gov | Chemical shifts of methyl and isobutyl protons are influenced by their syn relationship to the -OH group. |
| ¹³C NMR | Distinct chemical shifts for the methyl carbon and isobutyl carbons. nih.gov | Different chemical shifts for the methyl carbon and isobutyl carbons compared to the (E)-isomer. |
| IR | Characteristic bands: O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), N-O (~945 cm⁻¹). wikipedia.orgnih.gov | Similar characteristic bands, with potential for minor shifts in frequency compared to the (E)-isomer. wikipedia.org |
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for determining the molecular structure of 4-Methyl-2-pentanone (B128772) oxime by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of each proton in the 4-Methyl-2-pentanone oxime molecule. The chemical shift (δ), multiplicity, and integration of the signals correspond to the unique proton environments within the structure. The spectrum typically displays signals for the methyl protons adjacent to the C=N bond, the methylene protons, the methine proton, the gem-dimethyl protons, and the hydroxyl proton of the oxime group.
The presence of E/Z isomers can lead to the appearance of two distinct sets of signals, with the major isomer being the E-configuration where the hydroxyl group is anti-periplanar to the larger isobutyl group.
Table 1: ¹H NMR Spectral Data for this compound (E-isomer) Note: Data are representative and may vary slightly based on solvent and experimental conditions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0-9.0 | Singlet (broad) | 1H | N-OH |
| ~2.10 | Doublet | 2H | -CH₂- |
| ~1.85 | Singlet | 3H | CH₃-C=N |
| ~1.80 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, allowing for the complete elucidation of the carbon skeleton. The most deshielded carbon is typically the sp²-hybridized carbon of the C=N double bond.
Table 2: ¹³C NMR Spectral Data for this compound Note: Data are representative and may vary slightly based on solvent and experimental conditions.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~157.0 | C=N |
| ~45.0 | -CH₂- |
| ~25.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
| ~13.0 | CH₃-C=N |
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The assignment of the specific stereoisomer can be achieved using advanced two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY).
NOESY experiments detect through-space interactions between protons that are in close proximity. For the (E)-isomer, a NOE correlation would be expected between the hydroxyl proton (-OH) and the protons of the adjacent methylene group (-CH₂-). Conversely, for the (Z)-isomer, a correlation would be anticipated between the hydroxyl proton and the methyl group protons (-CH₃) attached to the C=N bond. The presence of the (E)-isomer is commonly noted.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance Infrared (ATR-IR), provides valuable information about the functional groups present in this compound by measuring the molecule's vibrational modes.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com A broad absorption band in the high-frequency region is indicative of the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration appears in the double-bond region of the spectrum, while various C-H stretching and bending vibrations from the alkyl portions of the molecule are observed in their typical regions. nist.gov
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3100 (broad) | O-H stretch | Oxime (-N-OH) |
| ~2960-2870 | C-H stretch | Alkyl (-CH₃, -CH₂, -CH) |
| ~1650 | C=N stretch | Oxime (C=N) |
| ~1470-1430 | C-H bend | Alkyl (-CH₃, -CH₂) |
| ~940 | N-O stretch | Oxime (N-O) |
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of liquid or solid samples with minimal preparation. For this compound, which is a liquid at room temperature, ATR-IR is a convenient and rapid method to obtain a high-quality vibrational spectrum. nih.govtcichemicals.com The sample is placed in direct contact with an ATR crystal (such as diamond or zinc selenide), and an evanescent wave penetrates a short distance into the sample, allowing for the measurement of its infrared absorption. spectrabase.com
Vibrational Mode Assignments and Conformational Analysis
Key vibrational frequencies are associated with the C=N (imine), N-O, and O-H bonds of the oxime group, as well as the various C-H and C-C bonds of the isobutyl moiety. The stretching vibration of the O-H group is typically observed as a broad band in the region of 3200-3400 cm⁻¹. The C=N stretching frequency is a strong indicator of the oxime functionality, generally appearing in the 1640-1690 cm⁻¹ range. The N-O stretching vibration is found in the 930-960 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methylene groups are observed between 2800 and 3000 cm⁻¹.
Conformational analysis of this compound primarily considers the stereoisomerism around the carbon-nitrogen double bond. The compound can exist as two geometric isomers: the (E)-isomer and the (Z)-isomer. These isomers arise from the relative orientation of the hydroxyl group and the carbon substituents attached to the C=N bond. The energy difference between these conformers is typically small, and they may coexist in a sample, although one isomer is often more stable. Computational methods, such as DFT, are instrumental in calculating the optimized geometries and relative stabilities of the (E) and (Z) isomers, providing crucial information about the preferred conformational state.
Table 1: Characteristic Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | ν(O-H) | O-H Stretch |
| 2960-2870 | ν(C-H) | C-H Stretch (Aliphatic) |
| ~1665 | ν(C=N) | C=N Stretch |
| 1470-1450 | δ(C-H) | C-H Bend (Methyl/Methylene) |
| ~1370 | δ(C-H) | C-H Bend (Isopropyl group) |
| ~945 | ν(N-O) | N-O Stretch |
Note: The values presented are approximate and can vary based on the physical state of the sample and the specific spectroscopic technique employed.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of this compound. uzh.ch This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying the compound in a mixture and assessing its purity. uzh.ch The retention time in the gas chromatogram provides a characteristic identifier for the molecule under specific chromatographic conditions. Following separation, the mass spectrometer furnishes a mass spectrum that serves as a molecular fingerprint, confirming the identity of the eluted compound.
Electron Ionization Mass Spectrometry for Fragmentation Pattern Analysis
Electron Ionization Mass Spectrometry (EI-MS) is employed to elucidate the fragmentation pathways of this compound. The mass spectrum, available in databases such as the NIST WebBook, displays the molecular ion peak (M⁺) and a series of fragment ion peaks that provide structural information. nist.gov The molecular ion peak for this compound (C₆H₁₃NO) is observed at a mass-to-charge ratio (m/z) of 115. nist.gov
The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation processes for oximes include alpha-cleavage (cleavage of the bond adjacent to the C=N group) and rearrangements. A notable fragmentation pathway for compounds with a carbonyl or imine group and an adjacent alkyl chain is the McLafferty rearrangement. While more commonly discussed for ketones, a similar rearrangement can occur in oximes. This process involves the transfer of a gamma-hydrogen atom to the nitrogen or oxygen of the oxime group, followed by the cleavage of the beta-bond, leading to the elimination of a neutral alkene.
Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion Structure/Loss |
| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) |
| 100 | [M - CH₃]⁺ |
| 83 | [M - O]⁺ or [M - NH₂]⁺ |
| 70 | Rearrangement and fragmentation products |
| 58 | Alpha-cleavage products |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the key chromophore is the C=N-OH group. The electronic spectrum is expected to be characterized by two primary types of transitions:
n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital of the C=N double bond. These transitions are typically weak and occur at longer wavelengths.
π → π* (pi-to-pi-star) transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital of the C=N double bond. This is a higher-energy transition and results in a more intense absorption band at shorter wavelengths.
While experimental UV-Vis spectra for this specific compound are not readily found in the public domain, computational chemistry provides a powerful tool for their prediction. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of organic molecules, providing estimates of the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. researchgate.netchemrxiv.org
Chiroptical Spectroscopic Techniques (Optical Rotatory Dispersion, Circular Dichroism)
Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to study chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a substance. This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques like ORD and CD are not applicable for its analysis, and it would not produce a signal in such measurements.
Computational Chemistry Approaches
Computational chemistry is an indispensable tool for the detailed characterization of this compound, complementing and aiding in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose.
Key applications of computational chemistry for this molecule include:
Geometry Optimization: DFT calculations can determine the most stable three-dimensional structures of the (E) and (Z) isomers, providing precise bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Calculation: Following geometry optimization, frequency calculations can be performed. These calculations predict the vibrational spectra (IR and Raman) of the molecule. The calculated frequencies and their corresponding normal modes are crucial for the accurate assignment of experimental vibrational bands.
Conformational Analysis: The relative energies of the different conformers can be calculated to predict their relative populations at a given temperature.
Prediction of Spectroscopic Properties: As mentioned, TD-DFT can be used to predict the UV-Vis spectrum. researchgate.net Furthermore, NMR chemical shifts can also be calculated to aid in the interpretation of experimental NMR data.
Reaction Mechanism Studies: Computational methods can be used to explore the potential energy surfaces of reactions involving this compound, including its fragmentation pathways in mass spectrometry.
These computational approaches provide a molecular-level understanding that is often difficult to obtain through experimental means alone, making them a vital component of modern chemical characterization.
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is widely used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules.
Table 1: Illustrative Predicted Geometric Parameters for a Ketoxime Moiety using DFT Note: This table presents typical data for a simple ketoxime as a reference, in the absence of specific published data for this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=N | 1.28 - 1.30 | C-C=N | 115 - 122 |
| N-O | 1.40 - 1.42 | C=N-O | 110 - 115 |
| O-H | 0.96 - 0.98 | N-O-H | 100 - 105 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of how a molecule like this compound would behave over time and interact with its environment, such as in a solvent or with other molecules. tandfonline.com
An MD simulation of this compound could reveal important information about its intermolecular forces, such as hydrogen bonding capabilities via its hydroxyl (-OH) group. By simulating the molecule in a solvent like water, one could analyze the formation and lifetime of hydrogen bonds, providing insight into its solubility and solvation dynamics. acs.org Such simulations are valuable for understanding how the molecule interacts with other chemical species on a microscopic level. nih.govscispace.com
Prediction of Reactivity and Spectroscopic Parameters
Computational methods, particularly DFT, are instrumental in predicting the reactivity and spectroscopic signatures of molecules. Global reactivity descriptors, derived from the energies of frontier molecular orbitals, can quantify the chemical reactivity and kinetic stability of a compound. nih.gov
Key reactivity descriptors include:
Chemical Hardness (η): Measures resistance to change in electron distribution.
Chemical Potential (μ): Relates to the escaping tendency of electrons.
Electronegativity (χ): The power of an atom to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.
These parameters help in understanding how this compound might behave in chemical reactions. Furthermore, DFT calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies, which can be compared with experimental spectra to confirm the molecular structure.
Table 2: Representative Global Reactivity Descriptors for an Oxime Molecule Note: These values are illustrative for a generic oxime molecule, calculated from HOMO-LUMO energies, as specific data for this compound is unavailable.
| Descriptor | Formula | Typical Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 7.0 - 8.5 |
| Electron Affinity (A) | A ≈ -ELUMO | 0.5 - 1.5 |
| Hardness (η) | η = (I - A) / 2 | 3.0 - 3.8 |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.8 - 4.9 |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | 2.0 - 3.5 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule. It provides a detailed picture of electron delocalization, hyperconjugative interactions, and the stabilization energy associated with these effects. biointerfaceresearch.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netwolfram.com
In an MEP map of this compound, different colors would represent varying electrostatic potentials:
Red: Electron-rich regions (negative potential), indicating sites susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: Electron-deficient regions (positive potential), indicating sites for nucleophilic attack. This is characteristic of the hydrogen atom of the hydroxyl group. nih.gov
Green: Neutral regions (zero potential).
The MEP map helps to visualize the molecule's polarity and is instrumental in understanding hydrogen bonding and other non-covalent interactions. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.
A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, analysis of the HOMO and LUMO would show the distribution of these orbitals across the molecule, identifying the regions most involved in electron donation and acceptance during chemical reactions.
Table 3: Illustrative Frontier Orbital Properties for a Ketoxime Note: This table provides representative energy values for a simple ketoxime to illustrate the concept, as specific data for this compound is not available in the searched literature.
| Parameter | Description | Typical Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -8.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | 6.5 to 7.0 |
Analytical Methodologies for 4 Methyl 2 Pentanone Oxime Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 4-Methyl-2-pentanone (B128772) oxime, providing robust methods for both qualitative and quantitative assessment. Gas and liquid chromatography are the most prominently used techniques, each offering distinct advantages depending on the analytical requirements.
Gas chromatography is a highly effective and widely used method for the analysis of volatile compounds like 4-Methyl-2-pentanone oxime. It is particularly well-suited for determining the purity of the compound and for analyzing its concentration in various matrices, such as workplace air. baua.deuzh.chresearchgate.net
A validated measurement procedure for the determination of several ketoximes, including this compound, in workplace air utilizes GC with a nitrogen-selective detector (GC-NSD). baua.deresearchgate.netuzh.ch In this method, a known volume of air is drawn through a sampling tube containing a solid adsorbent, such as Chromosorb 106, to trap the analyte. baua.deuzh.chresearchgate.net The trapped oximes are then desorbed using a solvent, typically methanol, and the resulting solution is injected into the GC system for analysis. baua.deuzh.chresearchgate.net This approach allows for both personal and stationary sampling to evaluate work area concentrations. baua.deuzh.chresearchgate.net
The reliability of this GC-NSD method has been established through validation studies, demonstrating good performance characteristics. baua.deuzh.chresearchgate.net The mean recoveries for the ketoximes are reported to be between 84% and 93%, with a concentration-dependent expanded uncertainty of 17% to 23%. baua.deuzh.chresearchgate.net
Table 1: GC Method Parameters for this compound Analysis in Air
| Parameter | Specification |
|---|---|
| Analytical Technique | Gas Chromatography with Nitrogen-Selective Detection (GC-NSD) |
| Sampling Adsorbent | Chromosorb 106 |
| Desorption Solvent | Methanol |
| Validated Measurement Range | 0.053–2.2 mg/m³ (for a 40 L air sample) |
| Relative Limit of Quantification (LOQ) | ~0.05 mg/m³ |
| Mean Recovery | 84% - 93% |
| Expanded Uncertainty | 17% - 23% |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in liquid mixtures. While GC is often preferred for volatile oximes, HPLC is valuable when dealing with less volatile compounds, complex matrices, or when derivatization is employed to enhance detection. nih.gov The precursor to the oxime, 4-Methyl-2-pentanone, is itself used as a solvent in HPLC applications and for extraction prior to analysis. sigmaaldrich.com
For the analysis of oximes that lack a strong chromophore for UV/Vis detection, a derivatization step is often necessary. A general method for determining oximes involves reacting the sample with an aromatic hydrazine, such as 2,4-dinitrophenylhydrazine, to form a hydrazone. google.com These derivatives are typically highly colored and can be readily detected and quantified using a UV/Vis detector following separation on a reverse-phase HPLC column (e.g., RP-18) with a mobile phase gradient of acetonitrile (B52724) and water. google.com This approach allows for the determination of oximes even in low concentration ranges. google.com HPLC has also been used to monitor the formation of Z and E isomers of steroid oximes, demonstrating its utility in resolving isomeric mixtures. nih.gov
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis by chromatography. gcms.cz This technique can increase volatility, improve thermal stability, reduce adsorption in the GC system, and enhance detector response. gcms.cz For oximes like this compound, derivatization can be applied to the hydroxyl group.
A common derivatization reaction is silylation, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. astm.org This modification typically increases the volatility and thermal stability of the molecule, making it more amenable to GC analysis.
In the context of analyzing ketones, derivatization to form an oxime is a key strategy to prevent the formation of multiple derivative peaks that can arise from tautomerization. youtube.comnih.gov For instance, converting a ketone to its oxime derivative with hydroxylamine (B1172632) before silylation locks the C=N bond, preventing the formation of multiple TMS derivatives and simplifying the resulting chromatogram. youtube.comnih.gov This same principle underscores the stability of the oxime functional group itself, but further derivatization of the oxime's hydroxyl group can still be beneficial for enhancing its chromatographic properties.
Table 2: Common Derivatization Approaches for Oxime-Related Analysis
| Reaction Type | Reagent Example | Purpose | Analytical Enhancement |
|---|---|---|---|
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces active hydrogen on the oxime's hydroxyl group. | Increases volatility and thermal stability for GC analysis. |
| Oxime Formation (from ketone) | Hydroxylamine | Converts a parent ketone to its oxime. | Prevents tautomerization and multiple derivative formation in subsequent steps (e.g., silylation). youtube.comnih.gov |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | Converts oxime for HPLC-UV analysis. | Adds a strong chromophore for enhanced UV/Vis detection. google.com |
Online Mass Spectrometry for Real-Time Analysis in Complex Matrices
Online mass spectrometry (MS) techniques enable the real-time or near real-time monitoring of chemical compounds directly from a sample matrix without extensive preparation. These methods are particularly powerful for analyzing dynamic systems, such as atmospheric chemistry or biological processes.
For volatile compounds like oximes, techniques combining fast gas chromatography with mass spectrometry, such as fastGC–PTR–TOF (Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry), can provide near real-time analysis of complex mixtures. researchgate.net This makes it a potent tool for environmental monitoring where rapid detection of volatile organic compounds is required. researchgate.net
In biological research, liquid chromatography coupled with mass spectrometry (LC-MS) is a key technology for pharmacokinetic studies. nih.gov For example, ultrahigh-performance liquid chromatography with electrospray ionization-mass spectrometry (UHPLC-ESI-MS) has been developed to determine oxime concentrations in biological fluids and tissues. nih.gov Such methods, while involving a chromatographic separation step, provide a time-resolved analysis of the analyte's concentration in a complex biological matrix, which is a form of real-time analysis essential for understanding the compound's behavior in vivo. nih.gov Affinity-guided oxime (AGOX) chemistry, which uses a pyridinium (B92312) oxime (PyOx) catalyst, has also been employed for the selective labeling of proteins in complex biological samples like mouse brain slices, demonstrating the utility of oxime chemistry in real-time analysis within live tissue systems. nih.gov
Quality Control and Purity Determination in Research Settings
Ensuring the purity and quality of this compound is fundamental in research settings to guarantee the reliability and reproducibility of experimental results. A combination of analytical techniques is used for quality control (QC) and purity assessment.
Gas Chromatography, often with a Flame Ionization Detector (FID) or a mass spectrometer, is the primary method for determining the purity of this compound. Commercial suppliers often specify the purity as determined by GC; for instance, a purity of >98.0% (GC) is a common specification. tcichemicals.com The validation of analytical methods, as described for the GC-NSD procedure, is a critical component of quality control, establishing key parameters like recovery, uncertainty, and the limit of quantification. baua.deresearchgate.net
During the synthesis of this compound, Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of the reaction. tsijournals.comchemicalbook.com By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can qualitatively assess the consumption of reactants and the formation of the product.
The selection of an appropriate analytical method for quality control depends on the specific requirements of the research, including the expected concentration of the analyte and the nature of the sample matrix. uaiasi.ro For definitive structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, often used in conjunction with computational methods to determine E/Z configurations of oximes. rsc.org
Applications of 4 Methyl 2 Pentanone Oxime in Advanced Chemical Systems
Role as Chemical Intermediate in Organic Synthesis
4-Methyl-2-pentanone (B128772) oxime serves as a valuable intermediate in the synthesis of a variety of organic molecules, owing to the reactivity of its oxime group. guidechem.com
Synthesis of Diverse Organic Compounds
The oxime functionality of 4-methyl-2-pentanone oxime can be transformed into other important functional groups, enabling the synthesis of a range of organic compounds. One of the most notable reactions is the Beckmann rearrangement, where the oxime is converted into a substituted amide. This reaction is a powerful tool for introducing a nitrogen atom into a carbon framework and is widely used in the synthesis of pharmaceuticals and other fine chemicals.
The Beckmann rearrangement of this compound can be catalyzed by various acids. The general mechanism involves the protonation of the hydroxyl group, followed by the migration of the alkyl group anti to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide.
| Starting Material | Reagents and Conditions | Major Product | Product Class |
| This compound | Acid catalyst (e.g., H₂SO₄), Heat | N-(1,3-dimethylbutyl)acetamide | Amide |
| This compound | Reducing agent (e.g., LiAlH₄) | 4-Methyl-2-pentanamine | Amine |
Precursor for Nitrogen-Containing Heterocyclic Scaffolds
While direct and extensively documented examples of this compound in the synthesis of nitrogen-containing heterocycles are not abundant in readily available literature, the general reactivity of ketoximes suggests its potential as a precursor for such scaffolds. Oximes are known to participate in various cyclization reactions to form heterocycles like pyridines, quinolines, and isoxazoles. mdpi.comresearchgate.netorganic-chemistry.org For instance, certain ketoximes can undergo reactions like the Semmler-Wolff reaction to form aromatic amines, which are precursors to various heterocyclic systems. The rhodium-catalyzed [2+2+2] cycloaddition of diynes with oximes is a known method for forming pyridine (B92270) derivatives. mdpi.com
Applications in Polymer and Materials Science
This compound plays a crucial role in the formulation of various polymers and coatings, where it functions as a crosslinking agent and an anti-skinning agent.
Use as Crosslinking Agent in Silicone Polymers
In the polymer industry, this compound is utilized as a crosslinking agent in the production of room-temperature-vulcanizing (RTV) silicone sealants. gluegun.comsinosil.com These sealants are widely used in construction and automotive applications due to their excellent flexibility, durability, and resistance to weathering.
The crosslinking process in these one-component RTV systems is a moisture-cure mechanism. The silicone polymer is terminated with reactive groups that can react with the oxime. In the presence of atmospheric moisture, the oxime groups are hydrolyzed, leading to the formation of silanol groups. These silanol groups then condense with each other, releasing the oxime and forming a stable siloxane (Si-O-Si) network, which constitutes the cured silicone rubber. cht-silicones.com
The choice of the oxime crosslinker can influence the properties of the final silicone sealant, such as cure rate, adhesion, and mechanical strength. This compound offers a good balance of properties and is a viable alternative to other oximes like methyl ethyl ketoxime (MEKO). google.com
| Property | This compound (MIBKO) based | Methyl ethyl ketoxime (MEKO) based |
| Cure Rate | Moderate | Fast |
| Corrosion | Non-corrosive | Non-corrosive |
| Adhesion | Good | Excellent |
| Odor | Mild | Characteristic |
Functionality in Moisture-Cure Formulations
The functionality of this compound in moisture-cure formulations is intrinsically linked to its role as a crosslinking agent. The rate of cure in these systems is dependent on the ambient humidity and temperature. specialchem.com The oxime's volatility and reactivity with the silane end-groups of the polymer determine the "skin time," which is the time it takes for a non-tacky surface to form.
Neutral cure silicones, which include oxime-based systems, are favored for their non-corrosive nature, making them suitable for use on a wider range of substrates compared to acetoxy-cure silicones which release acetic acid during curing. premierbuildingsolutions.net
Role as Anti-Skinning Agent in Coating Formulations
In the paint and coating industry, this compound is employed as an anti-skinning agent, particularly in alkyd-based paints that dry through an oxidative crosslinking mechanism. borchers.comindustrialchemicals.gov.au Skinning is the formation of a solid film on the surface of the paint in the can during storage, which is an undesirable phenomenon.
This compound prevents skinning through a dual mechanism. Firstly, it acts as an oxygen scavenger, reacting with atmospheric oxygen in the headspace of the can, thus preventing the initiation of the oxidative drying process on the paint surface. Secondly, it can form temporary complexes with the metal driers (e.g., cobalt salts) present in the paint formulation. researchgate.net These driers are catalysts for the oxidative curing process. By complexing with them, the oxime deactivates them until the paint is applied. Upon application, the volatile oxime evaporates, releasing the drier and allowing the curing process to proceed. researchgate.net
The effectiveness of an anti-skinning agent is a balance between preventing in-can skinning and not unduly prolonging the drying time of the applied coating. This compound provides a good compromise in this regard and is often used as a replacement for other oximes like MEKO due to regulatory concerns. borchers.comgoogle.com
Chelation Chemistry and Metal Complexation Studies
The ability of oxime groups (-C=N-OH) to coordinate with metal ions is a well-established principle in coordination chemistry. The nitrogen and oxygen atoms of the oxime functional group can act as donor atoms, forming stable chelate rings with various metal ions. This chelating ability is the basis for many applications, including the separation and analysis of metals.
Complex Formation with Metal Ions
Without experimental data, any discussion on the specific complexes formed by this compound would be speculative. Key research findings that would typically be presented in a data table format, such as the stability constants (log β) for complexes with ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺, are absent from the current body of scientific literature.
Interactive Data Table: Hypothetical Stability Constants of Metal-Ketoxime Complexes
The following table is a hypothetical representation of the type of data that is currently unavailable for this compound. The values are for illustrative purposes only and are not based on experimental results for this specific compound.
| Metal Ion | Log β₁ | Log β₂ | Method |
| Cu²⁺ | - | - | Potentiometry |
| Ni²⁺ | - | - | Spectrophotometry |
| Co²⁺ | - | - | Potentiometry |
| Zn²⁺ | - | - | Spectrophotometry |
| Fe³⁺ | - | - | Potentiometry |
Application in Enzyme Inhibition Studies
Oxime-containing compounds have been investigated as inhibitors of various enzymes, most notably acetylcholinesterase (AChE). This has led to their development as antidotes for nerve agent poisoning. The inhibitory action often involves the interaction of the oxime group with the active site of the enzyme.
However, specific research into the enzyme inhibitory activity of this compound is not found in the reviewed literature. There are no published studies that identify specific enzyme targets for this compound or provide data on its inhibitory potency, such as IC₅₀ values or the mechanism of inhibition. Consequently, its potential as a tool in enzyme inhibition studies remains unexplored.
Utility as Reagent for Metal Ion Detection and Quantification
The formation of colored complexes between organic ligands and metal ions is a common principle for the spectrophotometric determination of metal concentrations. The intensity of the color, measured as absorbance, is proportional to the concentration of the metal ion.
While the general class of oximes has been utilized as chromogenic reagents for the detection of certain metals, there is no specific analytical method reported in the literature that employs this compound for the detection and quantification of metal ions. For such a method to be established, detailed studies would be required to determine the optimal conditions for complex formation (e.g., pH, solvent), the molar absorptivity of the metal complexes, the linear range of detection according to Beer's Law, and the selectivity of the reagent towards different metal ions. This fundamental data for this compound is currently unavailable.
Environmental Degradation Pathways of 4 Methyl 2 Pentanone Oxime
Hydrolytic Degradation Pathways
The hydrolysis of oximes, including 4-Methyl-2-pentanone (B128772) oxime, is a key degradation pathway in aqueous environments. This reaction involves the cleavage of the carbon-nitrogen double bond (C=N), leading to the formation of the corresponding ketone and hydroxylamine (B1172632). For 4-Methyl-2-pentanone oxime, the hydrolysis products are 4-methyl-2-pentanone and hydroxylamine.
The hydrolysis of oximes is generally catalyzed by the presence of acid. researchgate.netnih.gov The reaction proceeds by heating in the presence of various inorganic acids. industrialchemicals.gov.aucoatingsworld.com The mechanism involves protonation of the oxime, which makes the carbon atom more susceptible to nucleophilic attack by water. nih.gov Studies on isostructural hydrazones and an oxime have shown that oximes possess greater intrinsic hydrolytic stability compared to imines and are significantly more resistant to hydrolysis than simple hydrazones. nih.govnih.gov At a neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone. nih.gov
General Reaction for Acid-Catalyzed Hydrolysis of this compound
| Reactant | Catalyst | Products |
|---|
The rate of hydrolysis for oximes is generally slow, and in the case of one study, too slow to yield a complete kinetic trace at a pD greater than 7.0. raineslab.com
Decomposition Mechanisms During Material Curing Processes
This compound is widely used as an anti-skinning agent in alkyd-based paints and coatings to prevent the formation of a solid skin on the surface during storage. coatingsworld.comguidechem.com Its decomposition, or fate, during the curing process is primarily linked to its function and volatility.
The drying of alkyd paints is an oxidative process catalyzed by metal driers, often cobalt salts. coatingsworld.commst.dk These catalysts promote the crosslinking of the resin. This compound functions as an inhibitor in the can by either forming a temporary complex with the metal drier, thus blocking its catalytic activity, or by acting as a free-radical scavenger. researchgate.netcoatingsworld.com
Once the coating is applied to a substrate, the this compound is designed to evaporate. coatingsworld.com This volatilization allows the metal drier to become active and initiate the oxidative curing of the paint film. Therefore, the primary "decomposition" pathway from the coating is its release into the atmosphere as a volatile organic compound (VOC).
An assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) indicates that after coatings containing this compound are applied, the chemical is released into the air as the coating dries, with an expected release duration of approximately 8 hours. industrialchemicals.gov.au Studies on the related compound methyl ethyl ketoxime (MEKO) in alkyd paints also show that the majority of the compound is emitted shortly after application. patchamltd.com
While the primary mechanism is evaporation, the potential for chemical decomposition within the paint film during the complex oxidative curing process exists, though it is less well-documented. In the presence of trace amounts of acid, ketoximes can undergo an exothermic acid-catalyzed rearrangement known as the Beckmann rearrangement to form an amide. industrialchemicals.gov.au However, the main pathway during the drying of coatings is considered to be volatilization.
Comparative Studies with Related Oximes Regarding Environmental Persistence and Transformation
The environmental profile of this compound is often compared with that of other anti-skinning agents, particularly methyl ethyl ketoxime (MEKO), which it is often intended to replace due to regulatory concerns over MEKO's potential carcinogenicity. industrialchemicals.gov.auborchers.com
In terms of environmental persistence, this compound is considered to be biodegradable. iastate.edu An inherent biodegradation study conducted according to OECD TG 302B showed 98% degradation over 28 days, although it was noted that this result could be influenced by the compound's volatility. industrialchemicals.gov.au The parent ketone, 4-methyl-2-pentanone (also known as methyl isobutyl ketone or MIBK), has also been shown to be biodegradable by certain bacteria. researchgate.netewha.ac.kr
In contrast, while MEKO is also readily biodegradable, concerns about its health effects have driven the search for alternatives like this compound. borchers.commdpi.com The Australian assessment of this compound predicts that it will persist in the air. industrialchemicals.gov.au
The following table provides a qualitative comparison of the environmental persistence and transformation of this compound and MEKO based on the available information.
Comparative Environmental Profile of Oxime Anti-Skinning Agents
| Feature | This compound (MIBKO) | Methyl Ethyl Ketoxime (MEKO) |
|---|---|---|
| Biodegradability | Considered inherently biodegradable (98% in 28 days in one study, with potential for volatilization). industrialchemicals.gov.au | Readily biodegradable. mdpi.com |
| Aquatic Toxicity | Low toxicity to aquatic organisms. iastate.edu | Low toxicity to aquatic organisms. mdpi.com |
| Bioaccumulation Potential | Minimal potential to accumulate in the bodies of humans or animals. iastate.edu | Minimal potential to accumulate in the bodies of humans or animals. mdpi.com |
| Atmospheric Fate | Predicted to persist in the air. industrialchemicals.gov.au | Released into the atmosphere during paint drying. patchamltd.com |
| Primary Transformation | Hydrolysis to 4-methyl-2-pentanone and hydroxylamine; volatilization from coatings. | Hydrolysis to methyl ethyl ketone and hydroxylamine; volatilization from coatings. |
| Regulatory Context | Used as a replacement for MEKO. industrialchemicals.gov.au | Facing increasing regulatory pressure due to carcinogenicity concerns. borchers.comborchers.com |
Q & A
Basic Research Questions
Q. What synthetic routes are available for 4-methyl-2-pentanone oxime, and how do reaction conditions affect yield?
- This compound is synthesized via oximation of 4-methyl-2-pentanone using hydroxylamine. Two distinct yields (8% and 94%) are reported, likely due to variations in reaction parameters such as temperature, pH, catalyst use, or purification methods. Optimizing stoichiometric ratios of hydroxylamine to ketone and controlling reaction time are critical for maximizing yield . Characterization via FT-IR or NMR can confirm oxime formation by identifying the C=N bond and hydroxylamine moiety.
Q. What spectroscopic and computational methods are used to characterize this compound?
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1640 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve structural details (e.g., methyl group splitting patterns and imine carbon signals).
- Computational tools : Software like Gaussian or COSMO-RS predicts physicochemical properties (e.g., XlogP = 1.5, TPSA = 32.6 Ų) and simulates reactivity .
Q. How is acute toxicity assessed for this compound in animal models?
- Acute oral LD₅₀ in mice (>2 mg/kg) and intraperitoneal LD₅₀ (200 mg/kg) are determined via OECD Guideline 423 or 425. Dosing regimens involve stepwise administration with mortality/behavioral endpoints. Histopathology and biochemical assays (e.g., liver enzyme analysis) evaluate systemic toxicity .
Advanced Research Questions
Q. How can discrepancies in synthetic yields (e.g., 8% vs. 94%) be systematically investigated?
- Experimental design : Conduct a Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading, temperature).
- Mechanistic studies : Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps. Competing side reactions (e.g., over-oxidation or hydrolysis) may explain low yields.
- Purification optimization : Compare distillation, crystallization, or chromatography to isolate the oxime efficiently .
Q. What challenges arise in resolving stereoisomers of this compound in reaction mixtures?
- The compound may form stereoisomers (e.g., syn/anti configurations or geometric isomers). Advanced separation techniques include:
- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak® AD-H) with polar mobile phases.
- NMR spectroscopy : NOESY or 2D-COSY to distinguish spatial arrangements.
Q. How do computational models predict environmental reactivity and degradation pathways of this compound?
- QSPR models : Estimate ozone reactivity (e.g., using SAPRC-07 mechanism) by simulating radical interactions (OH, NO₃).
- Environmental fate : Predict hydrolysis rates (pH-dependent) and photolysis using software like EPI Suite™. Experimental validation via GC-MS or LC-MS identifies degradation products (e.g., nitroso compounds) .
Q. What methodological approaches address contradictions in flash point predictions for mixtures containing 4-methyl-2-pentanone derivatives?
- For binary mixtures (e.g., with alcohols), use thermodynamic models (Wilson or NRTL equations) to predict flash points. Experimental validation via closed-cup testers (e.g., Pensky-Martens) reconciles deviations. Statistical metrics like Average Absolute Deviation (A.A.D.) quantify model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
